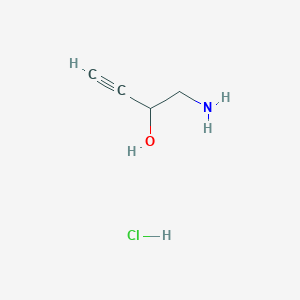

![molecular formula C21H20ClN5O2S2 B2503913 N-(2-(6-((2-氯苄基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯磺酰胺 CAS No. 872998-27-1](/img/structure/B2503913.png)

N-(2-(6-((2-氯苄基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

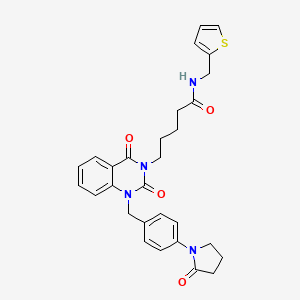

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that is part of many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The presence of various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds with similar structures often exhibit high thermal stability .科学研究应用

抗哮喘活性

Kuwahara 等人(1997 年)的一项研究合成了一系列 ([1,2,4] 三唑并[1,5-b]哒嗪-6-基) 氧烷基磺酰胺,其中包括与所讨论化合物类似的化合物,并评估了它们抑制豚鼠支气管收缩的潜力。具有特定结构特征的化合物表现出有效的抗哮喘活性,表明它们在治疗哮喘和其他呼吸道疾病中的潜在应用 (Kuwahara 等人,1997 年)。

抗菌活性

Hassan(2013 年)合成了含有苯磺酰胺部分的新型吡唑啉和吡唑衍生物,这些部分与所讨论的化合物具有结构相似性。这些化合物对各种细菌和酵母样真菌表现出抗菌活性,突出了它们在治疗细菌和真菌感染中的潜在应用 (Hassan,2013 年)。

抗 HIV 和抗癌活性

Brzozowski(1998 年)研究了一系列 4-氯-2-巯基-5-甲基-N-(1,2,4-三唑并[4,3-a]吡啶-3-基) 苯磺酰胺,它们在结构上与指定化合物相关。这些化合物表现出中等至高的抗 HIV 活性和中等抗癌活性,表明它们在 HIV 治疗和癌症治疗中的潜在应用 (Brzozowski,1998 年)。

细胞毒性剂

Mamta 等人(2019 年)合成了一系列 6-氯-3-取代-[1,2,4] 三唑并[4,3-b] 哒嗪,包括与所讨论化合物在结构上相似的化合物。对这些化合物针对白血病和乳腺癌细胞系的细胞毒活性进行了评估,表明它们作为癌症治疗中细胞毒剂的潜力 (Mamta 等人,2019 年)。

作用机制

Target of Action

Similar compounds have been shown to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins . These enzymes play a crucial role in inflammation and pain .

Mode of Action

This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound could disrupt this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted through the kidneys .

Result of Action

The inhibition of COX enzymes and the subsequent decrease in prostaglandin production could result in reduced inflammation and pain . This could potentially make the compound useful in the treatment of conditions like arthritis or other inflammatory diseases .

安全和危害

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound.

未来方向

属性

IUPAC Name |

N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S2/c1-15-6-8-17(9-7-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-2-3-5-18(16)22/h2-11,23H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYFBAGDAOCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2503848.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)